1H and 13C NMR chemical shift data for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
1H and 13C NMR chemical shift data for 1-[(4-methoxyphenyl)methoxy]-3-nitro-Benzene
Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene
Executive Summary
The compound 1-[(4-methoxyphenyl)methoxy]-3-nitrobenzene (CAS: 131770-84-8), commonly referred to as 1-(4-methoxybenzyloxy)-3-nitrobenzene, is a critical synthetic intermediate utilized in medicinal chemistry and materials science. Structurally, it consists of a central ether linkage bridging a highly electron-donating 4-methoxybenzyl moiety and a strongly electron-withdrawing 3-nitrophenyl ring. This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectral profile, detailing the causality behind its chemical shifts, spin-spin coupling networks, and the self-validating experimental workflows required for high-resolution characterization.
Molecular Architecture & Causality of Chemical Shifts
The NMR spectral signature of this molecule is dictated by the competing electronic effects of its functional groups, which create two distinct, non-interacting aromatic spin systems separated by an insulating methylene bridge.
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The 4-Methoxybenzyl Fragment (AA'BB' System): The methoxy group ( −OCH3 ) is a strong π -electron donor via resonance. This electron density is pushed into the ortho and para positions of the benzyl ring, significantly shielding the protons at C-3' and C-5' (shifting them upfield). The resulting spin system is a classic AA'BB' pattern, characterized by a distinct "roof effect" where the inner peaks of the doublets lean toward each other due to strong scalar coupling [1].
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The 3-Nitrophenoxy Fragment (AMXY System): The nitro group ( −NO2 ) is strongly electron-withdrawing (both inductively and via resonance), heavily deshielding its ortho and para positions. Conversely, the ether oxygen donates electron density, shielding its respective ortho and para positions. Because these two substituents are meta to each other, their electronic effects reinforce at specific carbons (e.g., C-2 is highly shielded by the ether but deshielded by the nitro group), creating a highly predictable AMXY spin system [2].
Logical relationship of substituent electronic effects on chemical shifts.
Synthesis & Sample Preparation Protocol
To ensure spectral purity, the compound must be synthesized and prepared using a self-validating workflow. The standard approach is a Williamson Ether Synthesis [3].
Step 1: Williamson Ether Synthesis React 3-nitrophenol (1.0 eq) with 4-methoxybenzyl chloride (1.1 eq) and anhydrous K2CO3 (2.0 eq) in N,N-dimethylformamide (DMF) at 80°C for 6 hours.
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Validation Check: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar 3-nitrophenol spot validates the termination of the reaction, preventing phenolic OH proton exchange interference in the final NMR spectrum.
Step 2: Purification Extract with ethyl acetate/water, dry the organic layer over Na2SO4 , and purify via silica gel flash chromatography (Hexanes/EtOAc).
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Validation Check: Evaporate the solvent under high vacuum (< 0.1 mbar) for 12 hours. Residual EtOAc (singlet at 2.05 ppm, quartet at 4.12 ppm) or hexanes will obscure the aliphatic region of the 1 H NMR spectrum.
Step 3: NMR Sample Preparation Dissolve 15 mg of the purified solid in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Validation Check (Critical): Visually inspect the NMR tube against a strong light source. The solution must be completely optically clear. Particulate matter creates magnetic susceptibility gradients, leading to poor shimming and broadened spectral lines that obscure fine meta-couplings ( J≈0.9 Hz).
Experimental workflow for synthesis and NMR characterization.
Theoretical & Empirical NMR Shift Assignments
The following tables present the rigorously derived chemical shifts based on empirical additivity rules and high-resolution spectral data of constituent fragments [1, 2]. Data is referenced to TMS (0.00 ppm) in CDCl3 .
Table 1: 1 H NMR Data Presentation (400 MHz, CDCl3 )
| Position / Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| −OCH3 | 3.80 | Singlet (s) | - | 3H | Deshielded by adjacent electronegative oxygen. |
| −OCH2− | 5.08 | Singlet (s) | - | 2H | Heavily deshielded by both the ether oxygen and the adjacent aromatic ring. |
| H-3', H-5' (Benzyl) | 6.90 | Doublet (d) | 8.6 | 2H | Shielded by resonance from the para-methoxy group. |
| H-6 (Nitro ring) | 7.19 | ddd | 8.2, 2.4, 0.9 | 1H | Ortho to the ether oxygen (shielded); para to nitro. |
| H-2', H-6' (Benzyl) | 7.35 | Doublet (d) | 8.6 | 2H | Meta to methoxy group; standard aromatic shift. |
| H-5 (Nitro ring) | 7.45 | Triplet (t) | 8.2 | 1H | Meta to both substituents; experiences minimal resonance perturbation. |
| H-2 (Nitro ring) | 7.80 | Triplet (t) | 2.4 | 1H | Ortho to both substituents. Exhibits only fine meta-coupling. |
| H-4 (Nitro ring) | 7.82 | ddd | 8.2, 2.4, 0.9 | 1H | Ortho to the strongly electron-withdrawing nitro group (highly deshielded). |
Table 2: 13 C NMR Data Presentation (100 MHz, CDCl3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale |
| −OCH3 | 55.3 | Primary ( CH3 ) | Standard aliphatic ether carbon. |
| −OCH2− | 70.5 | Secondary ( CH2 ) | Benzylic carbon directly attached to an oxygen atom. |
| C-2 (Nitro ring) | 109.3 | Tertiary ( CH ) | Strongly shielded by the ortho-ether linkage. |
| C-3', C-5' (Benzyl) | 114.1 | Tertiary ( CH ) | Shielded by the ortho-methoxy resonance effect. |
| C-4 (Nitro ring) | 116.0 | Tertiary ( CH ) | Shielded by the para-ether linkage. |
| C-6 (Nitro ring) | 119.9 | Tertiary ( CH ) | Shielded by the ortho-ether linkage. |
| C-1' (Benzyl) | 128.0 | Quaternary ( C ) | Ipso carbon attached to the methylene bridge. |
| C-2', C-6' (Benzyl) | 129.5 | Tertiary ( CH ) | Meta to the methoxy group. |
| C-5 (Nitro ring) | 130.4 | Tertiary ( CH ) | Meta to both substituents; near base benzene value. |
| C-3 (Nitro ring) | 149.1 | Quaternary ( C ) | Ipso carbon attached directly to the nitro group. |
| C-1 (Nitro ring) | 159.5 | Quaternary ( C ) | Ipso carbon attached directly to the ether oxygen. |
| C-4' (Benzyl) | 159.5 | Quaternary ( C ) | Ipso carbon attached directly to the methoxy group. |
Experimental Workflow for High-Resolution NMR Acquisition
To accurately resolve the complex AMXY spin system of the 3-nitrophenyl ring (specifically the 0.9 Hz para-coupling between H-4 and H-6), the spectrometer must be rigorously calibrated.
Step 1: Probe Tuning and Matching Insert the sample and execute the atma (Automatic Tuning and Matching) routine for both 1 H and 13 C channels.
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Validation Check: The tuning curve (wobble curve) must display a sharp, symmetrical minimum exactly at the target Larmor frequency. A shallow curve indicates poor power transfer, which will degrade the Signal-to-Noise Ratio (SNR) required for the 13 C acquisition.
Step 2: Locking and Shimming Establish the deuterium lock on CDCl3 (7.26 ppm) and execute 3D gradient shimming (e.g., TopShim), followed by manual fine-shimming on the Z1 and Z2 axes.
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Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The FWHM must be ≤0.5 Hz. Values >0.5 Hz indicate inadequate magnetic field homogeneity, which will artificially broaden the peaks and obscure the J=0.9 Hz fine scalar couplings.
Step 3: Acquisition Parameters
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1 H NMR: 16 scans, 30° flip angle, 10-second relaxation delay ( D1 ). The long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, yielding accurate quantitative integration.
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13 C NMR: 1024 scans, power-gated broadband proton decoupling (WALTZ-16), 2-second relaxation delay.
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Validation Check: Process the Free Induction Decay (FID) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Ensure the baseline is perfectly flat via polynomial baseline correction to prevent integration errors.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. URL: [Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL: [Link]
